molecular formula C24H27N5O2 B11245310 (4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(m-tolyl)methanone

(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B11245310
M. Wt: 417.5 g/mol
InChI Key: RVISKNTXGHTCMR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a methoxyphenyl group, a methyl group, and a piperazine ring bearing a methylbenzoyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Substitution Reactions: The methoxyphenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving diamines and dihaloalkanes.

    Introduction of the Methylbenzoyl Group: The final step involves the acylation of the piperazine ring with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]acetamide
  • N-(4-methoxyphenyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]benzamide
  • N-(4-methoxyphenyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]thiourea

Uniqueness

N-(4-methoxyphenyl)-6-methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a methyl group, and a piperazine ring with a methylbenzoyl substituent makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C24H27N5O2/c1-17-5-4-6-19(15-17)23(30)28-11-13-29(14-12-28)24-25-18(2)16-22(27-24)26-20-7-9-21(31-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27)

InChI Key

RVISKNTXGHTCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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